

An In-depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate

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Compound of Interest

Compound Name: *1H,1H,9H-Hexadecafluorononyl methacrylate*

Cat. No.: *B157743*

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CAS Number: 1841-46-9

This technical guide provides a comprehensive overview of **1H,1H,9H-Hexadecafluorononyl Methacrylate**, a fluorinated monomer of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, polymerization, and potential applications, with a focus on providing actionable experimental protocols and data.

Core Properties

1H,1H,9H-Hexadecafluorononyl Methacrylate is a specialty monomer characterized by its long fluorinated alkyl chain, which imparts unique properties such as hydrophobicity, oleophobicity, and low surface energy to polymers.

Physicochemical Data

A summary of the key physicochemical properties of **1H,1H,9H-Hexadecafluorononyl Methacrylate** is presented in Table 1.

Property	Value
CAS Number	1841-46-9
Molecular Formula	C ₁₃ H ₈ F ₁₆ O ₂
Molecular Weight	500.18 g/mol [1]
Boiling Point	234 °C
Density	1.618 g/mL at 25 °C
Refractive Index (n _{20/D})	1.344
Purity	Typically ≥97%

Note: Some data is sourced from chemical supplier databases and may represent typical values.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not readily available in public databases, the expected spectroscopic features can be predicted based on its chemical structure.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methacrylate group, including two singlets for the vinyl protons (CH₂=) around 5.5-6.5 ppm and a singlet for the methyl protons (-CH₃) around 1.9 ppm. The protons on the carbon adjacent to the ester oxygen (-OCH₂-) would appear as a triplet, and the terminal -CHF₂ proton would be a triplet of triplets.
- ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the vinyl carbons, the methyl carbon, and the various carbons in the fluorinated alkyl chain, with their chemical shifts influenced by the attached fluorine atoms.
- ¹⁹F NMR: The fluorine NMR spectrum would be complex, showing multiple signals corresponding to the different CF₂ groups along the alkyl chain.
- FTIR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹, C=C stretching from the vinyl group around 1635 cm⁻¹, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Synthesis and Purification

The synthesis of **1H,1H,9H-Hexadecafluorononyl Methacrylate** typically involves the esterification of 1H,1H,9H-Hexadecafluoro-1-nonanol with methacryloyl chloride or methacrylic acid.

General Experimental Protocol for Synthesis

This protocol is a general method for the synthesis of methacrylate esters from an alcohol and an acyl chloride and may require optimization for this specific compound.

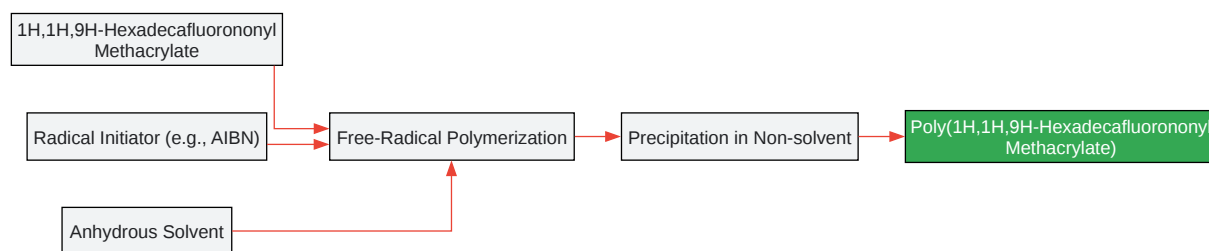
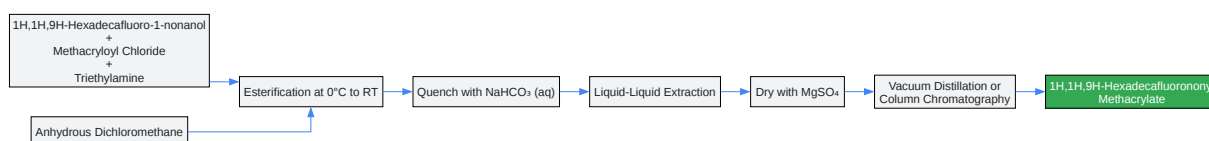
Materials:

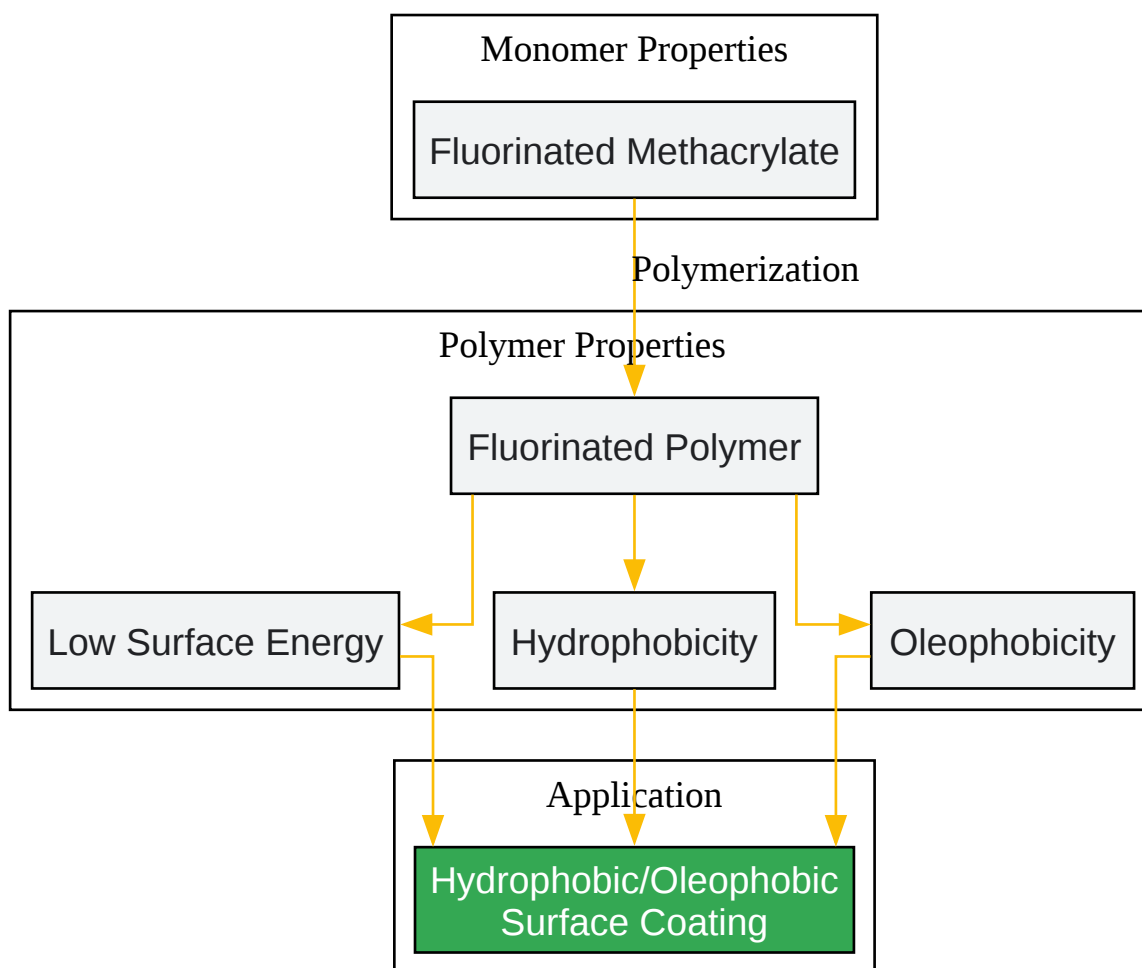
- 1H,1H,9H-Hexadecafluoro-1-nonanol
- Methacryloyl chloride
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (or another suitable aprotic solvent)
- Anhydrous magnesium sulfate
- Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,1H,9H-Hexadecafluoro-1-nonanol and triethylamine in anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Add methacryloyl chloride dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and wash it successively with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.





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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157743#1h-1h-9h-hexadecafluorononyl-methacrylate-cas-number-1841-46-9\]](https://www.benchchem.com/product/b157743#1h-1h-9h-hexadecafluorononyl-methacrylate-cas-number-1841-46-9)

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